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molecular formula C12H10BrNO2 B3190471 N-(4-bromo-2-butenyl)phthalimide CAS No. 42561-71-7

N-(4-bromo-2-butenyl)phthalimide

Cat. No. B3190471
M. Wt: 280.12 g/mol
InChI Key: SEQICEWHVVSOCY-UHFFFAOYSA-N
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Patent
US05679700

Procedure details

Potassium phthalimide (4.60 g, 24.8 mmol) was added in four portions at 15-min intervals to a solution of 1,4-dibromo-2-butene (10.60 g, 49.5 mmol) in dimethylformamide (20 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL). The aqueous layer was-extracted with dichloromethane (2×25 mL) and the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL), dried (sodium sulfate), filtered, and evaporated. The crude product was purified by flash column chromatography silica gel (150 g) eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane to yield 5.12 g (74% yield) of white crystalline product.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Br:13][CH2:14][CH:15]=[CH:16][CH2:17]Br>CN(C)C=O>[Br:13][CH2:14][CH:15]=[CH:16][CH2:17][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
10.6 g
Type
reactant
Smiles
BrCC=CCBr
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was-extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography silica gel (150 g)
WASH
Type
WASH
Details
eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC=CCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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